Bienvenue dans la boutique en ligne BenchChem!

Cyclopentyl-1-thiaethane

Gas Chromatography Retention Index Volatile Identification

Cyclopentyl-1-thiaethane (cyclopentyl methyl sulfide, methylthiocyclopentane) is a saturated aliphatic thioether of formula C₆H₁₂S (MW 116.22). It consists of a cyclopentyl ring directly bonded to a methylthio (–SCH₃) group, placing it within the alkylcycloalkyl sulfide subclass.

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
CAS No. 7133-36-0
Cat. No. B1616934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-1-thiaethane
CAS7133-36-0
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESCSC1CCCC1
InChIInChI=1S/C6H12S/c1-7-6-4-2-3-5-6/h6H,2-5H2,1H3
InChIKeyOTQVGYMGQKHLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-1-thiaethane (CAS 7133-36-0): Core Physicochemical and Structural Baseline for Procurement


Cyclopentyl-1-thiaethane (cyclopentyl methyl sulfide, methylthiocyclopentane) is a saturated aliphatic thioether of formula C₆H₁₂S (MW 116.22) [1]. It consists of a cyclopentyl ring directly bonded to a methylthio (–SCH₃) group, placing it within the alkylcycloalkyl sulfide subclass [2]. Key computed physicochemical descriptors include a boiling point of 158.5 °C at 760 mmHg, a density of 0.9±0.1 g/cm³, a vapor pressure of 3.4±0.3 mmHg at 25 °C, an ACD/LogP of 2.38, and a topological polar surface area of 25.3 Ų . These properties define its volatility and lipophilicity range, which directly influence its behavior in vapor-phase applications, chromatographic separations, and formulation partitioning . The compound is documented as a volatile organic sulfur compound (VOSC) occurring in biological systems and as a Maillard-type thermal flavor generation product [3].

Why Cyclopentyl-1-thiaethane Cannot Be Swapped for Another Alkyl Sulfide Without Quantitative Verification


Substituting cyclopentyl-1-thiaethane with another alkyl sulfide—even one differing by a single methylene unit—introduces measurable shifts in volatility, hydrophobicity, chromatographic retention, and sensory character that can invalidate reproducible analytical methods or functional formulations . For example, expansion of the alkyl chain on sulfur from methyl to ethyl raises the ACD/LogP from 2.38 to 2.91 and the boiling point from 158.5 °C to 180.8 °C, while replacing the cyclopentyl ring with cyclohexyl alters the Kovats retention index from 918 to ~916–931 and shifts the odor descriptor from “meat-like” to “unpleasant” [1]. These coordinated changes mean that retention-time-based identification, headspace partitioning, odor threshold calibration, or flavor reconstitution cannot be reliably achieved by simple molar mass or formula matching; a quantitative, evidence-based selection is mandatory [1].

Cyclopentyl-1-thiaethane: Quantitative Differentiation Evidence Against Closest Analogs


Kovats Retention Index (RI) Differentiation on Non-Polar Phase: Cyclopentyl-1-thiaethane vs. Cyclohexyl Methyl Sulfide

Cyclopentyl-1-thiaethane exhibits a Kovats retention index of 918 on a DB-1 (100% dimethylpolysiloxane) column [1]. In contrast, its six-membered ring analog cyclohexyl methyl sulfide (CAS 7133-37-1) displays an RI range of 916–931 on equivalent non-polar or intermediate-polarity columns . The 2-unit minimum difference and the compressed elution range of the cyclohexyl analog demonstrate that cyclopentyl-1-thiaethane provides a distinct, well-resolved retention window, reducing co-elution risk when both compounds co-occur in a complex volatile mixture.

Gas Chromatography Retention Index Volatile Identification

Normal Boiling Point and Vapor Pressure Advantage Over Cyclohexyl Methyl Sulfide

Cyclopentyl-1-thiaethane has a predicted normal boiling point of 158.5 °C at 760 mmHg and a vapor pressure of 3.4 mmHg at 25 °C [1]. The cyclohexyl analog (C₇H₁₄S, MW 130.25) is estimated to boil at 183.2 °C at 760 mmHg (ACD/Labs) with a vapor pressure of approximately 1.2 mmHg at 25 °C . The ~25 °C lower boiling point and 2.8× higher vapor pressure of the target compound provide a meaningful volatility advantage for applications requiring efficient headspace partitioning at moderate temperatures, such as aroma release systems, GC injection without thermal degradation, and evaporative odorant delivery.

Volatility Headspace Analysis Formulation Stability

Hydrophobicity Profile (LogP) Differentiation Between Cyclopentyl-1-thiaethane and Cyclopentyl Ethyl Sulfide

The ACD/LogP of cyclopentyl-1-thiaethane is 2.38 , while its direct ethyl homolog cyclopentyl ethyl sulfide (C₇H₁₄S, CAS 7133-13-3) exhibits an ACD/LogP of 2.91 . The ΔLogP of 0.53 translates to an approximately 3.4× higher octanol-water partition coefficient for the ethyl analog. This difference is significant for food and flavor formulations where regulated, predictable release kinetics from aqueous or lipid matrices are required; the less lipophilic cyclopentyl methyl sulfide partitions more favorably into the aqueous headspace under equilibrium conditions.

Partitioning Lipophilicity Flavor Release

Sensory Quality Differentiation: Roasted Meat Character vs. Unpleasant Sulfide Odor

Cyclopentyl-1-thiaethane (methylthiocyclopentane) is explicitly identified in the literature as a thermal interaction product of glucose with the garlic-derived precursors alliin and deoxyalliin, generating a roasted meaty flavor character [1]. In direct contrast, the commercial specification for cyclohexyl methyl sulfide lists its odor as 'Unpleasant' [2]. While both are aliphatic methyl sulfides, the sensory outcome is critically dependent on ring size: the five-membered cyclopentyl scaffold participates in a defined Maillard-type chemical context yielding a desirable savory note, whereas the six-membered ring analog is characterized as a non-specific malodorant. This qualitative differentiation drives functional selection in flavor reconstitution versus odorization applications.

Odor Quality Flavor Chemistry Sensory Science

Structural Determinacy for Flavor Precursor Studies: Cyclopentyl vs. Tetrahydrothiophene as Garlic-Derived Marker

Cyclopentyl-1-thiaethane was specifically identified as a volatile product from the thermal degradation of alliin and deoxyalliin in the presence of glucose, establishing it as a chemically relevant marker for alliin-derived meat flavor generation pathways [1]. Tetrahydrothiophene (C₄H₈S, CAS 110-01-0), a structurally simpler cyclic sulfide with an odor threshold of 0.00062 ppm, is associated with the characteristic 'rotten egg' note of gas odorants and is not generated via the alliin/glucose Maillard pathway . For researchers studying alliin chemistry or reconstructing garlic-derived savory notes, cyclopentyl-1-thiaethane represents a mechanistically authentic reference compound, whereas tetrahydrothiophene is absent from this biosynthetic context and carries a fundamentally different olfactory signature.

Flavor Precursor Maillard Reaction Garlic Chemistry

Evidence-Backed Application Scenarios for Cyclopentyl-1-thiaethane in Research and Industry


GC-MS Flavoromics: Calibrating Meat-Like Aroma Reconstitution Models

In flavoromics studies aimed at reconstructing the roasted meat aroma of garlic-derived Maillard systems, cyclopentyl-1-thiaethane serves as a quantifiable marker compound with a validated Kovats RI of 918 on DB-1 [1]. Its identification in the alliin-glucose thermal model (J. Agric. Food Chem. 42:1005-1009) links its presence to a defined precursor-product relationship, enabling quantitative structure-retention time calibration in complex food volatile GC-MS datasets [1]. The discrete RI distinguishes it from cyclohexyl methyl sulfide (RI 916–931), preventing misidentification in samples where both compound classes may co-occur.

Sensory Threshold Calibration for Sulfide-Based Flavor Ingredients

For flavor houses developing savory or roasted meat notes, cyclopentyl-1-thiaethane offers a lower LogP (2.38) and higher vapor pressure (3.4 mmHg at 25 °C) compared to its ethyl homolog (LogP 2.91, VP ~1.2 mmHg) [1]. This physicochemical profile supports more efficient headspace delivery and consistent sensory perception at lower dosage levels in aqueous food models. The documented roasted meat character, as opposed to the 'unpleasant' odor of cyclohexyl methyl sulfide, makes it the appropriate candidate for organoleptic calibration panels targeting meaty aroma attributes.

Environmental VOSC Monitoring: Reference Standard for Cyclic Sulfide Identification

In environmental volatile organic sulfur compound (VOSC) monitoring, cyclopentyl-1-thiaethane can serve as a reference standard for cyclic C₆-sulfides in air, water, or soil headspace analysis. Its published Kovats RI (918, DB-1) and predicted boiling point (158.5 °C) enable accurate chromatographic window prediction, while its differentiation from tetrahydrothiophene (odor threshold 0.00062 ppm) by both formation pathway and odor quality prevents cross-identification in samples influenced by industrial gas odorant contamination [1].

Organic Synthesis Intermediate: Building Block for Cyclopentyl Sulfoxides and Sulfones

The thioether moiety of cyclopentyl-1-thiaethane is susceptible to controlled oxidation to yield the corresponding sulfoxide or sulfone, which serve as intermediates in medicinal chemistry and agrochemical synthesis. Its distinct LogP and volatility compared to cyclopentyl ethyl sulfide allow for easier separation of the starting material from oxidized products by flash chromatography or distillation, facilitating purification workflows where homologs with higher lipophilicity would co-elute or require more energy-intensive separation [1].

Quote Request

Request a Quote for Cyclopentyl-1-thiaethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.